2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide 2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1017339
InChI: InChI=1S/C22H21BrN2O4S/c1-15-3-12-21(16(2)13-15)25-30(27,28)20-10-6-18(7-11-20)24-22(26)14-29-19-8-4-17(23)5-9-19/h3-13,25H,14H2,1-2H3,(H,24,26)
SMILES: CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)C
Molecular Formula: C22H21BrN2O4S
Molecular Weight: 489.4 g/mol

2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide

CAS No.:

Cat. No.: VC1017339

Molecular Formula: C22H21BrN2O4S

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide -

Specification

Molecular Formula C22H21BrN2O4S
Molecular Weight 489.4 g/mol
IUPAC Name 2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C22H21BrN2O4S/c1-15-3-12-21(16(2)13-15)25-30(27,28)20-10-6-18(7-11-20)24-22(26)14-29-19-8-4-17(23)5-9-19/h3-13,25H,14H2,1-2H3,(H,24,26)
Standard InChI Key MJLAVUVCGXBXHV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)C
Canonical SMILES CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)C

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